4-Nonylphenol-2,3,5,6-d4

Description

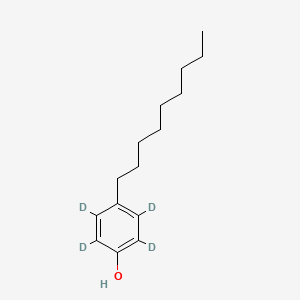

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-ZGAVCIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745793 | |

| Record name | 4-Nonyl(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-62-9 | |

| Record name | 4-Nonyl(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nonylphenol-2,3,5,6-d4: Properties, Applications, and Analytical Protocols

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 4-Nonylphenol-2,3,5,6-d4, a critical tool in analytical and environmental chemistry. This document moves beyond a simple data sheet to offer insights into its application, the rationale behind its use, and detailed protocols for its implementation in quantitative analysis.

Introduction: The Significance of Nonylphenol and Its Labeled Analog

Nonylphenols (NPs) are a family of organic compounds widely used in the manufacturing of antioxidants, detergents, emulsifiers, and lubricating oil additives.[1] The most common isomer, 4-Nonylphenol, is produced through the acid-catalyzed alkylation of phenol with nonenes, resulting in a complex mixture of branched isomers.[1]

Of significant concern to the scientific community is that 4-Nonylphenol is a known endocrine disruptor.[2] It functions as a xenoestrogen, capable of mimicking estrogen and interacting with estrogen receptors, such as Estrogen Receptor α (ERα).[2] This activity has been demonstrated to induce reporter gene expression in MCF-7 breast cancer cells and can affect adipogenesis.[2] Due to its prevalence as an environmental contaminant found in food and rivers, accurate and sensitive quantification of 4-Nonylphenol is paramount for toxicological studies and regulatory monitoring.[2]

This need for precise measurement necessitates the use of a stable, isotopically labeled internal standard. This compound serves this exact purpose. By replacing four hydrogen atoms on the phenolic ring with deuterium, a stable, non-radioactive isotope, a molecule is created that is chemically identical to the native compound but has a distinct, higher molecular weight. This mass shift is the cornerstone of its utility in Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis.

Physicochemical Properties

The core characteristics of this compound are summarized below. These properties are fundamental to its handling, storage, and application in analytical methods.

| Property | Value | Reference(s) |

| Chemical Name | 2,3,5,6-tetradeuterio-4-nonylphenol | [3][4] |

| Synonyms | 4-NP-2,3,5,6-d4, 4-nonyl-phen-2,3,4,5-d4-ol | [2][5] |

| CAS Number | 1173019-62-9 | [2][3] |

| Molecular Formula | C₁₅H₂₀D₄O or C₁₅D₄H₂₀O | [2][5] |

| Molecular Weight | 224.38 g/mol (values may vary slightly based on source, e.g., 224.4, 224.37) | [2][3] |

| Exact Mass | 224.207822369 Da | [3] |

| Mass Shift vs. Native | M+4 | |

| Isotopic Purity | ≥97 atom % D; ≥99% deuterated forms (d1-d4) | [2] |

| Physical Form | A low melting solid; solid | [2][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Boiling Point (native) | 293-297 °C (lit.) | |

| Flash Point (native) | 113 °C (235.4 °F) - closed cup | |

| InChI Key | IGFHQQFPSIBGKE-ZGAVCIBUSA-N | [2][3] |

| SMILES | [2H]c1c([2H])c(CCCCCCCCC)c([2H])c([2H])c1O | [6] |

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical application of this compound is as an internal standard for the quantification of 4-Nonylphenol by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2]

The Principle of IDMS

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on altering the isotopic composition of the target analyte in a sample. The causality behind its superiority is that the isotopically labeled standard behaves virtually identically to the native analyte during sample extraction, cleanup, and chromatographic separation. Any sample loss during these steps affects both the native analyte and the labeled standard equally.

The process involves adding a known amount of the deuterated standard (the "spike") to the sample at the earliest stage of preparation. The mass spectrometer then measures the signal intensity ratio of the native analyte to the labeled standard. Because the amount of added standard is known, this ratio allows for the precise calculation of the unknown concentration of the native analyte in the original sample, effectively canceling out variations in sample recovery and matrix effects.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical IDMS experiment using this compound.

Sources

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C15H24O | CID 71309226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-n-Nonylphenol-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. 4-n-Nonylphenol-2,3,5,6-d4 | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of 4-Nonylphenol-2,3,5,6-d4

Executive Summary: 4-Nonylphenol (4-NP) is a significant industrial chemical primarily used in the production of nonionic surfactants. However, its classification as an endocrine-disrupting compound and persistent organic pollutant necessitates accurate monitoring in environmental and biological matrices.[1][2][3] Isotopically labeled internal standards are indispensable for precise quantification via mass spectrometry-based methods. This guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Nonylphenol-2,3,5,6-d4 (4-NP-d4). The selected strategy involves a two-stage process: first, the synthesis of the unlabeled 4-nonylphenol precursor via Friedel-Crafts alkylation, followed by a robust acid-catalyzed hydrogen-deuterium (H/D) exchange to introduce the deuterium labels onto the aromatic ring. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary analytical techniques for structural verification and purity assessment, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction

Overview of 4-Nonylphenol (4-NP)

4-Nonylphenol belongs to the broader class of alkylphenols. It is not a single compound but typically exists as a complex mixture of isomers, with a branched nine-carbon chain attached to the phenol ring, most commonly at the para-position.[4][5] The primary industrial route to its synthesis is the acid-catalyzed alkylation of phenol with nonene (propylene trimer).[6][7] Its major application is as an intermediate in the manufacturing of nonylphenol ethoxylates (NPEOs), widely used non-ionic surfactants in detergents, emulsifiers, and various industrial products.[8] Due to the widespread use and subsequent environmental release, 4-NP and its precursors are ubiquitous contaminants.[9][10] Significant concern stems from their ability to mimic estrogen, leading to potential endocrine disruption in wildlife and humans.[2][5]

The Imperative for Isotopic Labeling

In analytical chemistry, especially for trace-level quantification in complex samples like wastewater or biological tissues, the use of stable isotope-labeled internal standards is the gold standard.[11] Deuterium-labeled compounds, such as this compound, are ideal for isotope dilution mass spectrometry (IDMS).[12] Because 4-NP-d4 is chemically identical to its unlabeled counterpart, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer. Its higher mass allows it to be distinguished from the native analyte, enabling precise correction for sample loss during preparation and for matrix-induced signal suppression or enhancement.[12] This ensures the high accuracy and reliability required for metabolic studies, environmental monitoring, and regulatory compliance.[11][12]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound can be approached from two primary retrosynthetic pathways:

-

Pathway A: Deuteration of a phenol-d5 precursor followed by Friedel-Crafts alkylation to introduce the nonyl group.

-

Pathway B: Synthesis of unlabeled 4-nonylphenol followed by a post-synthesis hydrogen-deuterium (H/D) exchange to label the aromatic ring.

Rationale for Selection: Pathway B is the scientifically superior and more practical approach. The Friedel-Crafts reaction is conducted under strong Lewis or Brønsted acid conditions, which would inevitably lead to significant back-exchange (D-to-H) if a pre-labeled phenol were used, diminishing the isotopic purity of the final product. Conversely, 4-nonylphenol is a stable molecule, and performing the H/D exchange as the final step ensures the integrity of the deuterium labels. This strategy allows for the purification of the unlabeled intermediate before proceeding to the more costly labeling step, maximizing efficiency and final product purity.

The chosen synthetic workflow is illustrated below.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Nonylphenol Precursor

Principle: Friedel-Crafts Alkylation

This reaction is a classic electrophilic aromatic substitution.[13] The hydroxyl group of phenol is a powerful ortho-, para-directing activator. An acid catalyst, such as a sulfonated styrene/divinylbenzene copolymer resin (e.g., Amberlyst 15), protonates the nonene (propylene trimer), generating a secondary or tertiary nonyl carbocation.[6] This electrophile is then attacked by the electron-rich phenol ring, predominantly at the less sterically hindered para-position, to form 4-nonylphenol.[14] Using a heterogeneous catalyst like an ion-exchange resin simplifies workup, as it can be removed by simple filtration.[6]

Experimental Protocol: Synthesis of 4-Nonylphenol

-

Catalyst Preparation: Dehydrate a sulfonated styrene/divinylbenzene ion-exchange resin (e.g., Amberlyst 15, 10 g) by heating under vacuum at 100°C for 18-24 hours.

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Add phenol (94 g, 1.0 mol) and the dried ion-exchange resin to the flask.

-

Reaction Execution: Heat the mixture to 120°C with vigorous stirring. Add propylene trimer (nonene, 126 g, 1.0 mol) dropwise via the dropping funnel over a period of 2 hours, maintaining the reaction temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 120°C for an additional 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to observe the consumption of phenol.

-

Work-up: Cool the reaction mixture to room temperature. Remove the catalyst by filtration.

-

Purification: Transfer the filtrate to a distillation apparatus. Remove unreacted phenol and low-boiling side products under reduced pressure. Collect the 4-nonylphenol isomer mixture via fractional vacuum distillation (boiling point approx. 175-180°C at 27 mbar).[6]

-

Characterization: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product will be a mixture of various branched-chain isomers.

Stage 2: Isotopic Labeling to Yield this compound

Principle: Acid-Catalyzed Hydrogen-Deuterium Exchange

The positions on the phenol ring ortho (C2, C6) and meta (C3, C5) to the hydroxyl group are subject to electrophilic substitution. The hydroxyl group strongly activates the ortho positions, making H/D exchange at these sites relatively facile. The meta positions are less activated and require more forcing conditions (higher temperatures, longer reaction times, and strong acid catalysis) to achieve high levels of deuterium incorporation.[15] In this protocol, a strong deuterated acid in a deuterium-rich medium provides a high concentration of D+ electrophiles, which progressively replace the aromatic protons via a reversible arenium ion mechanism.[16]

Experimental Protocol: Deuteration of 4-Nonylphenol

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine the purified 4-nonylphenol (22.0 g, 0.1 mol) and deuterium oxide (D₂O, 100 mL).

-

Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 2 mL) to the mixture.

-

Reaction Execution: Seal the vessel tightly. Heat the mixture to 130-140°C with vigorous stirring for 48 hours. The elevated temperature and pressure are crucial for driving the exchange at the less reactive meta positions.

-

Work-up: Cool the reaction vessel to room temperature in an ice bath. Carefully unseal the vessel and slowly neutralize the mixture by adding anhydrous sodium carbonate until effervescence ceases.

-

Extraction: Extract the product from the aqueous mixture with diethyl ether or dichloromethane (3 x 75 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Verification and Data Analysis

The successful synthesis and isotopic enrichment of the final product must be rigorously confirmed using modern analytical techniques.

| Parameter | Analytical Method | Expected Result | Rationale |

| Molecular Weight | ESI-MS or GC-MS | [M-H]⁻ at m/z 223.2 or M⁺• at m/z 224.2 | Confirms the incorporation of four deuterium atoms (mass increase of 4 Da over unlabeled NP at 220.2 Da). |

| Isotopic Purity | High-Resolution MS | >98% d4 incorporation | Mass spectrometry allows for the quantification of the d0 to d4 isotopologue distribution, confirming labeling efficiency. |

| Structural Confirmation | ¹H NMR (500 MHz, CDCl₃) | Absence or >98% reduction of signals in the aromatic region (δ 6.7-7.2 ppm). | The replacement of H with D at positions 2, 3, 5, and 6 removes the corresponding proton signals, providing definitive proof of the labeling sites. |

| Purity | GC-MS / HPLC | >99% chemical purity | Ensures the final product is free from starting materials, solvents, and side-products. |

¹H NMR Spectroscopy: The most definitive evidence for the synthesis of this compound is the ¹H NMR spectrum. A successful synthesis will show the complete or near-complete disappearance of the characteristic AA'BB' splitting pattern of the aromatic protons seen in the unlabeled 4-nonylphenol precursor. The remaining signals should correspond only to the nonyl chain protons and the hydroxyl proton (which may exchange with residual D₂O).

Mass Spectrometry: Analysis by mass spectrometry will show a shift in the molecular ion peak from ~220 m/z for the unlabeled compound to ~224 m/z for the deuterated product.[17] The isotopic cluster can be analyzed to determine the percentage of d4, d3, d2, etc., providing a quantitative measure of the deuteration efficiency.

Conclusion

This guide outlines a robust and logical two-stage synthesis for this compound. The strategy, which involves the initial synthesis of unlabeled 4-nonylphenol via Friedel-Crafts alkylation followed by a comprehensive acid-catalyzed H/D exchange, is designed to maximize isotopic incorporation and overall yield. The detailed protocols for synthesis, purification, and characterization provide a complete framework for producing this valuable isotopically labeled standard. The availability of high-purity 4-NP-d4 is critical for advancing research in environmental science, toxicology, and drug metabolism by enabling highly accurate and reliable quantification of this important environmental contaminant.

References

- Arenium Acid Catalyzed Deuteration of Aromatic Hydrocarbons.

- Deuterated isotope labelling of phenol derivatives within micro reactors.

- Deuterium isotope effects during formation of phenols by hep

- A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII.

- A Simplified Protocol for the ortho-Deuteration of Acidic Arom

- A simple procedure for the deuteriation of phenols.

- A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.

- Synthesis of 4-nonylphenol. PrepChem.com.

- Determination of nonylphenol ethoxylates and octylphenol ethoxylates in environmental samples using 13C-labeled surrog

- The reaction scheme for the site-selective deuteration of phenol.

- Synthesis of branched para-nonylphenol isomers: Occurrence and quantification in two commercial mixtures.

- Applications of Friedel–Crafts reactions in total synthesis of n

- 4-Nonylphenol-d5 (4-n-Nonylphenol-2,3,5,6-d4,OD). MedChemExpress.

- Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry. PubMed.

- Syntheses and estrogenic activity of 4-nonylphenol isomers. PubMed.

- This compound. Cayman Chemical.

- Chemical synthesis of nonylphenol.

- 18.

- p-Nonyl-phenol: an estrogenic xenobiotic released

- Efficient Removal of Nonylphenol Contamination from Water Using Optimized Magnesium Silic

- Quantitative Determination of Octylphenol, Nonylphenol, Alkylphenol Ethoxylates and Alcohol Ethoxylates by Pressurized Liquid Extraction and Liquid Chromatography-Mass Spectrometry in Soils Tre

- The determination of nonylphenol and its precursors in a trickling filter wastewater tre

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Removal of Nonylphenol Contamination from Water Using Optimized Magnesium Silicate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of nonylphenol ethoxylates and octylphenol ethoxylates in environmental samples using 13C-labeled surrogate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The determination of nonylphenol and its precursors in a trickling filter wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fast methodology for the reliable determination of nonylphenol in water samples by minimal labeling isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound - Cayman Chemical [bioscience.co.uk]

An In-Depth Technical Guide to 4-Nonylphenol-2,3,5,6-d4 as a Deuterated Internal Standard

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the theory and application of 4-Nonylphenol-2,3,5,6-d4 as a deuterated internal standard for the precise quantification of 4-Nonylphenol.

Section 1: The Analytical Challenge of 4-Nonylphenol

4-Nonylphenol (4-NP) is an organic compound that originates primarily from the environmental degradation of nonylphenol ethoxylates, a class of surfactants widely used in detergents, pesticides, personal care products, and plastics.[1][2][3] Its prevalence in the environment is a significant concern due to its classification as an endocrine-disrupting chemical (EDC), capable of mimicking estrogen and interfering with hormonal systems in both wildlife and humans.[2][3][4] Found in matrices ranging from river water and sediment to food products and groundwater, the accurate quantification of 4-NP is paramount for environmental monitoring, toxicological assessment, and regulatory compliance.[1][2][3]

The analysis of 4-NP is inherently challenging for two primary reasons:

-

Isomeric Complexity : Commercial 4-NP is not a single compound but a complex mixture of various branched-chain isomers.[5] This complexity can complicate chromatographic separation and quantification.

-

Matrix Effects : Environmental and biological samples are notoriously complex. Co-extracted substances can interfere with the analysis, causing signal suppression or enhancement in mass spectrometry-based methods, leading to inaccurate results.[6]

To overcome these challenges and ensure data integrity, the use of an appropriate internal standard is not just recommended; it is essential.

Section 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The most robust method for quantitative analysis in complex matrices is Isotope Dilution Mass Spectrometry (IDMS).[7][8] This technique employs a stable isotope-labeled (SIL) version of the analyte as the internal standard (IS).[9][10] A known quantity of the SIL internal standard is added to the sample at the earliest stage of preparation.[7][11]

The core principle of IDMS is that the SIL standard is chemically and physically almost identical to the native analyte.[9][12] Therefore, it experiences the same processing variations—including losses during extraction, derivatization, and injection, as well as ionization suppression in the mass spectrometer's source.[9][13][14] Because the mass spectrometer can differentiate between the analyte and the heavier SIL standard, a ratio of their signal responses is measured.[15] This ratio remains constant regardless of sample loss or matrix effects, allowing for highly accurate and precise quantification.[6][16]

Section 3: this compound: The Gold Standard Internal Standard

This compound (4-NP-d4) is the ideal internal standard for 4-NP analysis.[1] In this molecule, four hydrogen atoms on the aromatic ring are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1][17] This substitution results in a molecule with a mass increase of 4 Daltons, making it easily distinguishable from native 4-NP by a mass spectrometer, while its chemical behavior remains virtually unchanged.

Key Advantages:

-

Identical Physicochemical Properties : 4-NP-d4 shares the same solubility, extraction efficiency, and chemical reactivity as the unlabeled analyte.[9][10]

-

Chromatographic Co-elution : It elutes at the same retention time as 4-NP in both gas chromatography (GC) and liquid chromatography (LC). This is the most critical factor for compensating for matrix effects, as both compounds experience the same ionization conditions at the same time.[9][15]

-

Enhanced Accuracy and Precision : By correcting for procedural variability, 4-NP-d4 dramatically improves the reliability, reproducibility, and accuracy of quantitative results.[9][15]

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | 4-nonyl-phen-2,3,5,6-d4-ol | [1] |

| Chemical Formula | C₁₅H₂₀D₄O | [1] |

| Molecular Weight | 224.4 g/mol | [1][17] |

| Synonyms | 4-NP-2,3,5,6-d4, 4-n-Nonylphenol D4 (ring D4) | [1][17] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

Section 4: A Validated Workflow for 4-NP Quantification

This section details a self-validating experimental workflow for the analysis of 4-NP in water samples using 4-NP-d4, adaptable for GC-MS or LC-MS/MS platforms.

Overall Analytical Workflow

Caption: End-to-end workflow for 4-NP analysis using a deuterated internal standard.

Step-by-Step Experimental Protocol: Water Sample Analysis

1. Reagents and Materials:

-

4-Nonylphenol (analyte standard)

-

This compound (internal standard)

-

Methanol, Acetonitrile (HPLC or Optima grade)

-

Dichloromethane (pesticide residue grade)

-

Deionized Water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 6 mL)

-

Nitrogen evaporator

2. Preparation of Standards:

-

Stock Solutions (1000 µg/mL): Prepare separate stock solutions of 4-NP and 4-NP-d4 in methanol.

-

Working Standard Solutions: Create a series of calibration standards by diluting the 4-NP stock solution. Each calibration standard must be spiked with the 4-NP-d4 solution to a constant final concentration (e.g., 10 ng/mL).[16]

3. Sample Preparation and Extraction: a. Sample Collection: Collect a 500 mL water sample in an amber glass bottle. b. Internal Standard Spiking: Add a precise volume of the 4-NP-d4 stock solution to the 500 mL water sample to achieve a known concentration (e.g., 10 ng/mL). Mix thoroughly. This step is critical and must be done before any extraction.[18] c. SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[18] d. Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min. e. Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[18] f. Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes. g. Elution: Elute the trapped analytes (both 4-NP and 4-NP-d4) from the cartridge with 10 mL of a suitable solvent, such as dichloromethane or methanol. h. Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Step 4: Instrumental Analysis

The choice between GC-MS/MS and LC-MS/MS depends on laboratory resources and specific method requirements. Both provide excellent sensitivity and selectivity.

Logical Framework for MS/MS Detection

Caption: Multiple Reaction Monitoring (MRM) logic for analyte and internal standard.

Representative Instrumental Parameters

| Parameter | GC-MS/MS | LC-MS/MS |

| Column | HP-5ms (30m x 0.25mm, 0.25µm) | C18 (e.g., 100mm x 2.1mm, 1.8µm) |

| Injection Volume | 1 µL (Splitless) | 5 µL |

| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min | Isocratic or Gradient |

| Mobile Phase | - | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |

| Monitored Transitions (MRM) | 4-NP: Q1: 220 -> Q3: 1334-NP-d4: Q1: 224 -> Q3: 137 | 4-NP: Q1: 219 -> Q3: 1334-NP-d4: Q1: 223 -> Q3: 137 |

Note: Specific m/z values may vary based on derivatization (for GC) and adduct formation (for LC). The values presented are illustrative.[18][19]

Step 5: Data Analysis and Quantification

-

Calibration Curve Construction:

-

Analyze the prepared calibration standards.

-

For each standard, calculate the ratio of the peak area of the 4-NP to the peak area of the 4-NP-d4 (AreaAnalyte / AreaIS).

-

Plot this response ratio (y-axis) against the concentration ratio (ConcAnalyte / ConcIS) (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²), which should be >0.99.[20]

-

-

Quantification of Unknown Sample:

-

Analyze the prepared sample extract.

-

Determine the response ratio (AreaAnalyte / AreaIS) from the chromatogram.

-

Calculate the concentration of 4-NP in the sample using the calibration curve and the following equation:

ConcentrationAnalyte = ( (Response RatioSample - b) / m ) * ConcentrationIS

Where 'm' is the slope and 'b' is the intercept from the linear regression.

-

Section 5: Performance Metrics and Validation

The use of 4-NP-d4 ensures robust and reliable method performance, which is essential for regulatory acceptance and data defensibility.

Key Performance Characteristics

| Metric | Typical Performance with 4-NP-d4 | Rationale |

| Linearity (R²) | > 0.99 | The stable response ratio provides excellent linearity over a wide concentration range.[18][20] |

| Accuracy (Recovery) | 85-115% | Spike recovery experiments in various matrices consistently fall within acceptable limits because the IS corrects for losses.[14] |

| Precision (RSD) | < 15% | The internal standard minimizes the impact of random errors, leading to high precision (low relative standard deviation).[9] |

| Limit of Quantitation (LOQ) | Low ng/L to µg/L range | High sensitivity is achievable as the IS helps distinguish the true analyte signal from background noise, especially at low concentrations.[18][21] |

Section 6: Conclusion

In the field of trace contaminant analysis, the integrity of quantitative data is non-negotiable. The inherent challenges of analyzing 4-Nonylphenol—a complex, environmentally persistent endocrine disruptor—demand a methodology that is both sensitive and robust. The principle of isotope dilution, actualized through the use of This compound , represents the pinnacle of analytical rigor.

By behaving as a near-perfect chemical twin to the native analyte, this deuterated internal standard provides a self-validating system that intrinsically corrects for procedural errors and matrix-induced signal variability. The result is a significant enhancement in data accuracy, precision, and defensibility. For any laboratory engaged in the environmental, clinical, or toxicological analysis of 4-Nonylphenol, the integration of this compound into analytical protocols is the authoritative standard for achieving scientifically sound and unimpeachable results.

References

- A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards. Benchchem.

- Chem301 Tutorial: Internal Standards. University of Alberta.

- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. Benchchem.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

-

Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. PubMed. Available from: [Link]

-

4-Nonylphenol. Rupa Health. Available from: [Link]

-

HPLC-FLD Determination of 4-nonylphenol and 4-tert-octylphenol in Surface Water Samples. PubMed. Available from: [Link]

-

Video: Internal Standards for Quantitative Analysis. JoVE. Available from: [Link]

-

HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. National Center for Biotechnology Information. Available from: [Link]

-

Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. ResearchGate. Available from: [Link]

-

Internal Standards – What are they? How do I choose, use, and benefit from them?. SCION Instruments. Available from: [Link]

-

Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. PubMed. Available from: [Link]

-

When Should an Internal Standard be Used?. LCGC International. Available from: [Link]

-

Internal Standards and LOD. Chemistry LibreTexts. Available from: [Link]

-

EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. Available from: [Link]

-

Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. U.S. Environmental Protection Agency. Available from: [Link]

-

Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. Available from: [Link]

-

Nonylphenol in the environment: A critical review on occurrence, fate, toxicity and treatment in wastewaters. Scilit. Available from: [Link]

-

The Environmental Fate and Safety of Nonylphenol Ethoxylates. ASTM International. Available from: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

-

Nonylphenol. Wikipedia. Available from: [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. Available from: [Link]

-

What Is Isotope Dilution Mass Spectrometry?. YouTube. Available from: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information. Available from: [Link]

-

High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu. Available from: [Link]

-

Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. Available from: [Link]

-

Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies. PubMed. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonylphenol - Wikipedia [en.wikipedia.org]

- 4. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 5. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Internal Standards for Quantitative Analysis [jove.com]

- 7. epa.gov [epa.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scioninstruments.com [scioninstruments.com]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. 4-n-Nonylphenol-2,3,5,6-d4 | CymitQuimica [cymitquimica.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. shimadzu.com [shimadzu.com]

- 20. mdpi.com [mdpi.com]

- 21. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the Isotopic Purity of 4-Nonylphenol-2,3,5,6-d4

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Nonylphenol-2,3,5,6-d4, with a core focus on the rigorous determination of its isotopic purity. As a critical internal standard in mass spectrometry-based bioanalysis, the integrity of this deuterated analog is paramount for generating accurate and reproducible quantitative data.

The Critical Role of Isotopic Purity in Quantitative Bioanalysis

Deuterated stable isotope-labeled internal standards (SIL-ISs) are the gold standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of analytes in complex biological matrices.[1] The underlying principle of their efficacy is the near-identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and exhibit similar ionization efficiency.[1] This allows for the correction of variability during sample preparation, injection, and ionization.

The isotopic purity of a SIL-IS, such as this compound, is a critical parameter that directly impacts the accuracy of quantitative assays. High isotopic enrichment, ideally ≥98%, is recommended to minimize background interference and ensure clear mass separation during analysis.[1] The presence of unlabeled analyte (d0) as an impurity in the SIL-IS can artificially inflate the measured concentration of the target analyte, leading to inaccurate results. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation that emphasize the importance of using high-purity internal standards.[2]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound typically involves two key stages: the alkylation of phenol to introduce the nonyl group, followed by the regioselective deuteration of the aromatic ring.

Friedel-Crafts Alkylation of Phenol

The nonyl group is introduced to the phenol ring via a Friedel-Crafts alkylation reaction.[3][4] This electrophilic aromatic substitution reaction typically employs an acid catalyst, such as aluminum chloride (AlCl₃), and a nonene isomer mixture. The resulting product is a complex mixture of nonylphenol isomers, with the 4-substituted (para) isomer being the major component.[5]

Ring Deuteration via Electrophilic Aromatic Substitution (H/D Exchange)

The deuteration of the aromatic ring at the 2, 3, 5, and 6 positions is achieved through an acid-catalyzed hydrogen-deuterium (H/D) exchange reaction.[6][7] The hydroxyl group of phenol is an activating, ortho-, para-directing group, making the protons at these positions susceptible to electrophilic substitution.

A common and effective method for this deuteration is the use of deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O).[6][7] The strong acidic medium facilitates the electrophilic attack of a deuteron (D⁺) on the electron-rich aromatic ring. The reaction proceeds through a resonance-stabilized carbocation intermediate, followed by the loss of a proton (H⁺) to restore aromaticity. To achieve high levels of deuteration, the reaction is often driven to completion by using a large excess of the deuterated reagents and heating the reaction mixture.

An alternative approach involves the use of a heterogeneous acid catalyst, such as the polymer-supported acid resin Amberlyst-15, in D₂O.[8] This method offers the advantage of simplified purification, as the catalyst can be easily removed by filtration.

Rigorous Determination of Isotopic Purity

A multi-faceted analytical approach is essential for the comprehensive characterization of the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.[9]

Mass Spectrometry for Isotopic Enrichment and Distribution

High-resolution mass spectrometry provides invaluable data on the isotopic enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition).[10]

3.1.1. Experimental Protocol: Isotopic Purity by HRMS

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration that provides a strong signal-to-noise ratio for the molecular ion.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.

-

Data Acquisition: Acquire full-scan mass spectra over a mass range that encompasses the molecular ions of all expected isotopologues (d0 to d4).

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of 4-nonylphenol.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic purity is reported as the percentage of the desired deuterated species (d4).

-

3.1.2. Calculation of Isotopic Purity

The isotopic purity is calculated using the following formula:

Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100

Table 1: Example HRMS Data for Isotopic Purity Determination

| Isotopologue | Measured m/z | Peak Area | Relative Abundance (%) |

| d0 (C₁₅H₂₄O) | 220.1827 | 1,500 | 0.15 |

| d1 (C₁₅H₂₃DO) | 221.1890 | 3,000 | 0.30 |

| d2 (C₁₅H₂₂D₂O) | 222.1953 | 5,500 | 0.55 |

| d3 (C₁₅H₂₁D₃O) | 223.2016 | 10,000 | 1.00 |

| d4 (C₁₅H₂₀D₄O) | 224.2078 | 980,000 | 98.00 |

| Total | 1,000,000 | 100.00 |

In this example, the isotopic purity of the this compound is 98.00%.

NMR Spectroscopy for Positional Integrity and Purity

NMR spectroscopy is the definitive technique for confirming the positions of deuterium incorporation and for assessing both chemical and isotopic purity.[11][12] A combination of ¹H NMR and ²H NMR provides a complete picture of the deuterated molecule.

3.2.1. ¹H NMR for Residual Protons and Chemical Purity

¹H NMR is used to detect any residual, non-deuterated protons on the aromatic ring. The absence or significant reduction of signals in the aromatic region corresponding to the 2, 3, 5, and 6 positions confirms successful deuteration. The integration of any residual proton signals relative to the signals of the non-deuterated nonyl chain protons allows for the quantification of the extent of deuteration.[13]

Furthermore, ¹H NMR is a powerful tool for identifying and quantifying any chemical impurities that may be present in the sample. The chemical shifts and coupling patterns of impurity signals can be compared to reference spectra of known common laboratory solvents and reagents to aid in their identification.[14][15]

3.2.2. ²H NMR for Direct Detection of Deuterium

²H (Deuterium) NMR allows for the direct observation of the deuterium nuclei.[16] While less sensitive than ¹H NMR, it provides unambiguous evidence of deuterium incorporation at specific positions. The ²H NMR spectrum of this compound should show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. The absence of signals corresponding to other positions indicates the regioselectivity of the deuteration reaction.

3.2.3. Experimental Protocol: Isotopic Purity by NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a high-purity deuterated solvent (e.g., CDCl₃ or Acetone-d₆). For ²H NMR, a protonated solvent can be used.[16]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Carefully integrate the signals in the aromatic region and the signals corresponding to the nonyl chain.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum. This may require a longer acquisition time due to the lower sensitivity of the deuterium nucleus.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the residual aromatic protons to the integration of the nonyl chain protons to calculate the degree of deuteration.

-

In the ²H NMR spectrum, confirm the presence of a signal in the aromatic region.

-

Potential Impurities and Their Identification

The purity of this compound can be compromised by both isotopic and chemical impurities.

Table 2: Common Impurities in this compound

| Impurity Type | Description | Identification Method |

| Isotopic | ||

| Unlabeled (d0) 4-Nonylphenol | The non-deuterated form of the molecule. | HRMS (distinct m/z) |

| Partially Deuterated Isotopologues (d1, d2, d3) | Molecules with fewer than four deuterium atoms. | HRMS (distinct m/z) |

| Chemical | ||

| Isomers of 4-Nonylphenol | Other isomers of nonylphenol (e.g., 2-nonylphenol) formed during alkylation. | ¹H NMR (different chemical shifts and coupling patterns in the aromatic region), Chromatography (different retention times) |

| Residual Solvents | Solvents used in the synthesis and purification processes (e.g., acetone, hexane). | ¹H NMR (characteristic chemical shifts)[14][15] |

| Reagents and Byproducts | Unreacted starting materials or byproducts from the synthesis. | ¹H NMR, MS |

The presence of significant levels of any of these impurities can compromise the integrity of the internal standard and should be carefully evaluated during method validation.

Conclusion: Ensuring Trustworthiness in Bioanalytical Data

The isotopic purity of this compound is a cornerstone of its function as a reliable internal standard in quantitative bioanalysis. A thorough understanding of its synthesis and the application of a multi-pronged analytical approach, combining high-resolution mass spectrometry and NMR spectroscopy, are essential for verifying its isotopic enrichment, positional integrity, and chemical purity. By adhering to these rigorous characterization principles, researchers can ensure the trustworthiness and accuracy of their bioanalytical data, a critical aspect of drug development and scientific research.

References

-

Rockwood, A. L., & Van Orman, B. T. (2019). A general approach to calculating isotopic distributions for mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1536-1543. [Link]

-

Rodríguez-González, R., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1695-1702. [Link]

- BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Deuterated Compounds.

-

Mallia, J., et al. (2019). Isotopic enrichment calculator from mass spectra. GitHub. [Link]

- BenchChem. (n.d.). A Comparative Guide to Correlating 1H and 2H NMR Spectra for Enhanced Structural Confirmation.

-

Crestoni, M. E., et al. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Molecules, 26(12), 3578. [Link]

-

Li, Z., et al. (2023). Enhancing Activation of D₂O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst. JACS Au, 3(6), 1634-1643. [Link]

- Shatenshtein, A. I., & Varshavskii, Y. M. (1958).

- BenchChem. (n.d.). A Researcher's Guide to Regulatory Expectations for Stable Isotope-Labeled Internal Standards in Bioanalysis.

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

-

Patel, K., et al. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 8(30), 5945-5953. [Link]

-

Tuck, K. L., et al. (2001). A simple procedure for the deuteriation of phenols. Tetrahedron Letters, 42(31), 5267-5269. [Link]

- Allen. (n.d.). When phenol is treated with D_(2)SO_(4)//D_(2)O, some of the hydrogens get exchanged. The final product in the exchange reaction is. Allen.

-

Vedantu. (n.d.). When phenol is treated with D2SO4D2O some of the hydrogen class 12 chemistry CBSE. Vedantu. [Link]

- Tryon, P. F. (1939). Hydrogen-deuterium Exchange Reactions of Phenols and Phenol Ethers. University of Chicago.

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid. [Link]

- Sigma-Aldrich. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules.

-

Ramanathan, L., et al. (2018). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 10(13), 1035-1038. [Link]

-

Eng, J. K., et al. (2007). Using dynamic programming to create isotopic distribution maps from mass spectra. Bioinformatics, 23(13), 1594-1600. [Link]

- Corden, M. (2022).

-

Wiley. (2022). On the Protonation and Deuteration of Simple Phenols. ResearchGate. [Link]

-

Nakamura, K., et al. (2005). The reaction scheme for the site-selective deuteration of phenol. ResearchGate. [Link]

- Fu, Y., et al. (2020). "Stable Labeled Isotopes as Internal Standards: A Critical Review".

-

Kalabin, G. A., et al. (2018). Registration parameters of NMR 1 H and 2 H spectra. ResearchGate. [Link]

-

Facey, G. (2008). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

-

Thiele, B., et al. (2010). Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies. Chemosphere, 79(9), 903-910. [Link]

-

Lalah, J. O., et al. (2001). Regioselective synthesis of a branched isomer of nonylphenol, 4-(3',6'-dimethyl-3'-heptyl)phenol, and determination of its important environmental properties. Chemistry, 7(22), 4790-4795. [Link]

-

He, T., et al. (2022). New deuteration protocol for preparing NMR solvents. UniSysCat. [Link]

- Fedorov, L. A., et al. (1980). Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D).

-

Uchiyama, T., et al. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65. [Link]

- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.

-

LibreTexts. (2021). 2.8.3: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

Bioanalysis Zone. (2019). Internal standards in regulated bioanalysis: perspective. Bioanalysis Zone. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.

-

Leonis, G., et al. (2017). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 13, 1950-1959. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

ResearchGate. (2001). Regioselective Synthesis of a Branched Isomer of Nonylphenol, 4-(3′,6′-Dimethyl-3′-heptyl)phenol, and Determination of its Important Environmental Properties. ResearchGate. [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

National Institute of Standards and Technology. (n.d.). High-Precision Isotopic Reference Materials. Retrieved from NIST. [Link]

-

National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. [Link]

-

ResearchGate. (2010). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]

- National Institute of Standards and Technology. (n.d.). Isotopic Abundances and Atomic Weights of the Elements.

-

National Institute of Standards and Technology. (2024). A Lead Isotopic Standard for Instrument Calibration. Retrieved from NIST. [Link]

-

National Institute of Standards and Technology. (2003). NIST Handbook 143. [Link]

Sources

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective synthesis of a branched isomer of nonylphenol, 4-(3',6'-dimethyl-3'-heptyl)phenol, and determination of its important environmental properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. When phenol is treated with `D_(2)SO_(4)//D_(2)O`, some of the hydrogens get exchanged. The final product in the exchange reaction is [allen.in]

- 7. When phenol is treated with D2SO4D2O some of the hydrogen class 12 chemistry CBSE [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. isotope.com [isotope.com]

- 13. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

Core Physicochemical Properties of 4-Nonylphenol-2,3,5,6-d4

An In-Depth Technical Guide to 4-Nonylphenol-2,3,5,6-d4: Molecular Weight, Characterization, and Application

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical tool in analytical chemistry. Moving beyond a simple data sheet, we will explore the causality behind its physicochemical properties, the rationale for its synthesis, and its pivotal role in the precise quantification of the environmental contaminant 4-nonylphenol. Our focus is on delivering field-proven insights grounded in authoritative data to ensure scientific integrity and experimental success.

This compound is the deuterated analogue of 4-nonylphenol, where four hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic substitution is fundamental to its primary application as an internal standard in mass spectrometry, as it renders the molecule chemically identical to the analyte but mass-shifted, allowing for clear differentiation.

The molecular weight is a cornerstone physical property. While slight variations exist between suppliers based on the precision of their measurements, the accepted values are highly consistent.

| Property | Value | Source(s) |

| Molecular Weight | 224.38 g/mol | [1][2][3] |

| 224.3747 g/mol (High-Resolution) | [4] | |

| Molecular Formula | C₁₅H₂₀D₄O or C₁₅D₄H₂₀O | [4] |

| CAS Number | 1173019-62-9 | [4] |

| Appearance | Low melting solid / Neat | [1][4] |

| Isotopic Purity | ≥97-99% Deuterated Forms (d1-d4) | [4] |

| Synonyms | 4-n-Nonylphenol D4 (ring D4), 4-nonyl-phen-2,3,4,5-d₄-ol | [1][4] |

For context, the properties of the unlabeled parent compound, 4-Nonylphenol (a mixture of isomers), are also provided. The nonyl group can be linear or, more commonly, a complex mixture of branched isomers.[5] This structural complexity makes the use of a stable isotope-labeled internal standard essential for accurate analysis.

| Property (Unlabeled 4-Nonylphenol) | Value | Source(s) |

| Molecular Weight | 220.35 g/mol | [5][6] |

| Boiling Point | 293-297 °C | |

| Density | ~0.95 g/mL | |

| Log Kow (Octanol-Water Partition) | 5.76 | [6] |

The high Log Kow value indicates that nonylphenol is lipophilic and prone to bioaccumulation in environmental and biological systems, underscoring the need for sensitive monitoring.[7]

Synthesis and Isotopic Labeling: A Conceptual Framework

The synthesis of this compound is not trivial and requires precise control to ensure high isotopic enrichment and chemical purity. While proprietary methods vary, the foundational chemistry typically involves the Friedel-Crafts alkylation of a deuterated phenol ring with a nonene isomer mixture.[5][8]

The causality behind this choice is clear: starting with a pre-labeled aromatic ring is the most efficient way to introduce the deuterium atoms at the desired, stable positions. Direct H-D exchange on the final nonylphenol molecule is far more challenging and less specific. Post-synthesis, rigorous purification, typically via column chromatography, is required to separate the desired product from unreacted starting materials and isomeric byproducts.

Caption: Conceptual workflow for the synthesis of this compound.

The Role of this compound in Quantitative Analysis

4-Nonylphenol (NP) is a known endocrine disruptor, and its presence in the environment, food, and consumer products is closely monitored.[5][7] The technical mixture of NP consists of numerous isomers, which complicates analysis.[9][10] Quantitative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are therefore indispensable.

The Trustworthiness Pillar: Why Use a Deuterated Internal Standard?

In any multi-step analytical procedure (extraction, cleanup, derivatization, injection), analyte loss is inevitable and can vary between samples. An internal standard (IS) is added at the very beginning of sample preparation in a precise, known amount. The IS experiences the same physical and chemical manipulations as the target analyte.

This compound is the "gold standard" for this purpose because:

-

Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte.

-

Similar Ionization Efficiency: It behaves almost identically in the mass spectrometer's ion source.

-

Mass Differentiation: It is easily distinguished from the native analyte by its +4 mass-to-charge ratio (m/z) difference.

By measuring the ratio of the native analyte's signal to the internal standard's signal, any variations in sample recovery are cancelled out. This provides a self-validating system that corrects for matrix effects and procedural inconsistencies, leading to highly accurate and precise quantification.[11][12]

Experimental Protocol: Quantification of 4-Nonylphenol in Water by GC-MS

This protocol describes a validated method for analyzing 4-nonylphenol in environmental water samples using this compound as an internal standard. The causality for the derivatization step is to enhance the volatility of the polar phenol group, making it suitable for GC analysis.[11]

1. Preparation of Standards

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both native 4-Nonylphenol and this compound (IS) in a suitable solvent like methanol or acetone.

-

Calibration Standards: Create a series of calibration standards by diluting the native stock solution. Spike each calibration standard and blank with a constant, known amount of the IS solution (e.g., to a final concentration of 50 ng/mL).

2. Sample Preparation & Extraction

-

Spiking: To a 100 mL water sample, add the precise amount of this compound IS solution as used in the calibration standards.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with a water/methanol mix).

-

Elute the analyte and IS with a non-polar solvent like hexane or dichloromethane.

-

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 100 µL of pyridine.

3. Derivatization (Silylation)

-

Rationale: This step converts the polar -OH group to a non-polar and more volatile trimethylsilyl (TMS) ether, improving chromatographic peak shape and thermal stability.[11]

-

Procedure: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to the reconstituted extract.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature before analysis.

4. GC-MS Analysis

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

-

Monitor characteristic ions for the TMS-derivatized 4-Nonylphenol (e.g., m/z 207, 292).

-

Monitor the corresponding mass-shifted ions for the TMS-derivatized this compound (e.g., m/z 211, 296).

-

5. Data Processing

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for each calibration standard.

-

Calculate the analyte/IS peak area ratio for the unknown sample.

-

Determine the concentration of 4-Nonylphenol in the sample using the calibration curve.

Caption: Experimental workflow for the quantitative analysis of 4-Nonylphenol.

Conclusion

This compound, with a precise molecular weight of approximately 224.38 g/mol , is more than just a chemical with a defined mass.[1] It is an enabling tool for regulatory science, environmental monitoring, and toxicology. Its utility is derived directly from its isotopic label, which allows it to serve as a robust internal standard. By understanding the principles behind its synthesis, characterization, and application, researchers can implement self-validating analytical systems that produce trustworthy, high-quality data essential for protecting environmental and human health.

References

-

4-(n-Nonyl-1,1,2,2-d4)-phenol-2,3,5,6-d4 (p-Nonylphenol)10mg . matrix-bio. [Link]

-

4-(n-Nonyl-1,1,2,2-d4)-phenol-2,3,5,6-d4 (p-Nonylphenol)10mg . Serendex. [Link]

-

Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard . PubMed. [Link]

-

Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard | Request PDF . ResearchGate. [Link]

-

4-Nonylphenol . PubChem. [Link]

-

Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry . PubMed Central. [Link]

-

BUREAU OF INDIAN STANDARDS 4-NONYLPHENOL — SPECIFICATION . Bureau of Indian Standards. [Link]

-

Nonylphenols and Ethoxylates in Water by LC/MS/MS . Gov.bc.ca. [Link]

-

Nonylphenol . Wikipedia. [Link]

-

4-Nonylphenol . Rupa Health. [Link]

-

Determination of bisphenol A and 4-nonylphenol in media samples for in vitro fertilization by high-performance liquid chromatography with tandem mass spectrometry . ResearchGate. [Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium-labeled products . Beilstein Journal of Organic Chemistry. [Link]

-

4-Nonylphenol (NP) in Food Contact Materials: Review, Analytical Methodology and Occurrence . ResearchGate. [Link]

-

Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS . Agilent. [Link]

-

Determination of 4-nonylphenol, nonylphenol monoethoxylate, nonylphenol diethoxylate and other alkylphenols in fish and shellfish by high-performance liquid chromatography with fluorescence detection . PubMed. [Link]

-

Syntheses and estrogenic activity of 4-nonylphenol isomers . PubMed. [Link]

-

Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis | Request PDF . ResearchGate. [Link]

-

Regioselective synthesis of a branched isomer of nonylphenol, 4-(3',6'-dimethyl-3'-heptyl)phenol, and determination of its important environmental properties . PubMed. [Link]

-

Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry | Request PDF . ResearchGate. [Link]

-

EVALUATION OF AN ACCURATE-MASS QUADRUPOLE TIME-OF-FLIGHT (Q-TOF) LC/MS SYSTEM FOR THE DETERMINATION OF TRACE-LEVEL NONYLPHENOL P . Agilent. [Link]

-

LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials . PubMed. [Link]

Sources

- 1. 4-n-Nonylphenol-2,3,5,6-d4 | CymitQuimica [cymitquimica.com]

- 2. 4-n-Nonylphenol-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. 4-n-Nonylphenol D4 (phenyl D4) 100 µg/mL in Acetone [lgcstandards.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. Nonylphenol - Wikipedia [en.wikipedia.org]

- 6. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 8. Regioselective synthesis of a branched isomer of nonylphenol, 4-(3',6'-dimethyl-3'-heptyl)phenol, and determination of its important environmental properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Nonylphenol-2,3,5,6-d4: Sourcing and Application in High-Sensitivity Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Nonylphenol-2,3,5,6-d4, a critical tool for the accurate quantification of 4-nonylphenol in complex matrices. We will explore its commercial availability, delve into the scientific rationale for its use as an internal standard, and provide detailed analytical protocols for its application in mass spectrometry-based methods.

Introduction: The Significance of 4-Nonylphenol and its Deuterated Analog

4-Nonylphenol (NP) is a group of organic compounds used extensively in the manufacturing of nonylphenol ethoxylates, which are non-ionic surfactants found in a wide range of industrial and consumer products, including detergents, emulsifiers, and plastics.[1] Due to their widespread use and persistence, nonylphenols are frequently detected in the environment and have garnered significant attention as potential endocrine-disrupting compounds.[2] Accurate and reliable quantification of 4-nonylphenol in environmental and biological samples is therefore crucial for assessing exposure and understanding its potential toxicological effects.

The complexity of sample matrices often introduces variability and potential inaccuracies in analytical measurements. To overcome these challenges, stable isotope-labeled internal standards are employed. This compound is a deuterated analog of 4-nonylphenol, where four hydrogen atoms on the phenol ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to compensate for variations in sample preparation, extraction efficiency, and instrument response.[3]

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound, typically as a neat solid or in solution. When selecting a supplier, it is essential to consider factors such as isotopic purity, chemical purity, and the availability of a comprehensive Certificate of Analysis (CoA). The following table summarizes key information for some of the prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Available Formats |

| LGC Standards | 4-n-Nonylphenol-2,3,5,6-d4 | 1173019-62-9 | 224.38 | >95% (HPLC) | Neat |

| Sigma-Aldrich | This compound | 1173019-62-9 | 224.38 | 97 atom % D, 98% (CP) | Solid |

| Cayman Chemical | This compound | 1173019-62-9 | 224.4 | ≥99% deuterated forms (d1-d4) | Low melting solid |

| Toronto Research Chemicals (TRC) | 4-n-Nonylphenol D4 (ring D4) | 1173019-62-9 | 224.38 | >95% (HPLC) | Neat |

| C/D/N Isotopes | 4-(n-Nonyl-1,1,2,2-d4)-phenol-2,3,5,6-d4 | N/A | 228.37 | 98 atom % D | Solid |

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[4] This highly accurate quantification technique involves adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical workflow. The labeled standard and the native analyte are assumed to behave identically during extraction, cleanup, and derivatization steps.

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, precise quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response.

Experimental Protocols for the Analysis of 4-Nonylphenol

The following are representative protocols for the analysis of 4-nonylphenol in environmental and food samples using this compound as an internal standard.

GC-MS Analysis of 4-Nonylphenol in Food Samples[5]

This protocol is suitable for the analysis of 4-nonylphenol in both high-fat and low-fat food matrices.

4.1.1. Sample Preparation

-

Homogenization: Homogenize the food sample to ensure uniformity.

-

Internal Standard Spiking: Spike a known amount of the homogenized sample with a solution of this compound.

-

Extraction:

-

For low-fat matrices, perform liquid-liquid extraction with an appropriate solvent such as methylene chloride.

-

For high-fat matrices, a fat removal step, such as gel permeation chromatography (GPC), may be necessary prior to extraction.

-

-

Cleanup: Utilize solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.

-

Derivatization: Derivatize the extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to improve the volatility and chromatographic properties of 4-nonylphenol.[5]

-

Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent like isooctane for GC-MS analysis.

4.1.2. GC-MS Instrumental Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

LC-MS/MS Analysis of 4-Nonylphenol in Water Samples[7]

This protocol is applicable for the determination of 4-nonylphenol in various water matrices, including river water and wastewater.

4.2.1. Sample Preparation

-

Internal Standard Spiking: Add a known amount of this compound solution to the water sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

-

Elute the analytes with a suitable solvent, such as methanol/dichloromethane.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition.

4.2.2. LC-MS/MS Instrumental Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar.

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient program to achieve separation.

-

Flow Rate: 0.25 mL/min.

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of 4-nonylphenol. Its use in isotope dilution mass spectrometry effectively mitigates matrix effects and procedural variability, leading to highly reliable data. By carefully selecting a reputable commercial supplier and implementing validated analytical protocols, researchers can confidently assess the presence and levels of this important environmental contaminant in a variety of complex samples.

References

-

Fabregat-Cabello, N., Castillo, À., Sancho, J. V., González, F. V., & Roig-Navarro, A. F. (2012). FAST METHODOLOGY FOR THE RELIABLE DETERMINATION OF NONYLPHENOL IN WATER SAMPLES BY MINIMAL LABELING ISOTOPE DILUTION MASS SPECTROMETRY. ORBi. Retrieved from [Link]

-

MDPI. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]